Strontium tetraborate
Description
Significance and Research Trajectories within Borate (B1201080) Compounds
Borate compounds represent a significant and diverse class of materials in inorganic chemistry and material science. mdpi.com Their structural versatility, stemming from the ability of boron to form both trigonal planar BO₃ and tetrahedral BO₄ units, allows for the creation of a wide array of frameworks, including complex polyborate groups like B₂O₅, B₃O₆, and B₃O₇. mdpi.com This diversity has made borate crystals a focal point of research for decades, particularly in the realm of optical materials. researchgate.netresearchgate.net Key characteristics of many borate crystals include transparency deep into the ultraviolet (UV) range, a high threshold for optical damage, and significant nonlinear optical (NLO) coefficients, which are crucial for applications in modern laser optics and nanophotonics. researchgate.netresearchgate.net
The research trajectory for borate compounds has led to the discovery and widespread use of prominent NLO crystals such as β-BaB₂O₄ (BBO) and LiB₃O₅ (LBO). ysu.am These materials are instrumental for harmonic generation of laser radiation, enabling the production of new laser sources in the visible and UV spectral ranges. ysu.am The quest for novel materials with even shorter UV cutoff wavelengths continues to drive research, leading to the investigation of compounds like CsLiB₆O₁₀ (CLBO) and KBe₂BO₃F₂ (KBBF). ysu.am Beyond NLO applications, borates are recognized as excellent host lattices for luminescent ions, making them valuable as phosphors. acs.orgdbc.wroc.pl The unique structural frameworks of borates can stabilize unusual valence states of dopant ions and provide environments that lead to efficient luminescence. acs.orgresearchgate.net Furthermore, the utility of boron-containing compounds has expanded into medicinal chemistry, where they serve as important pharmacophores in FDA-approved drugs. researchgate.net
Overview of Strontium Tetraborate's Role in Functional Material Science
Strontium tetraborate (B1243019) (SrB₄O₇) has emerged as a compound of considerable interest within the borate family, primarily for its excellent optical, mechanical, and luminescent properties. dbc.wroc.pl It is a non-hygroscopic material with high hardness and a high optical damage threshold. ysu.amdbc.wroc.pl One of its most notable features is a very broad transparency window that extends from the vacuum ultraviolet (VUV) at approximately 130 nm to the infrared region at 3200 nm. google.com This makes SrB₄O₇ a promising candidate for optical components in DUV and VUV applications, such as semiconductor inspection and lithography systems. google.com
The structural framework of SrB₄O₇ is particularly stable, consisting of a three-dimensional network of corner-sharing BO₄ tetrahedra. researchgate.netmaterialsproject.org This rigid structure makes it an ideal host lattice for various luminescent ions, especially divalent rare earth ions like Eu²⁺, Sm²⁺, and Tm²⁺, which can exhibit remarkable stability within the host even when heated in air at high temperatures. acs.orgresearchgate.net When doped with specific rare earth elements, SrB₄O₇ displays properties suitable for a range of applications. For instance, samarium-doped SrB₄O₇ (SrB₄O₇:Sm) is investigated for its potential in thermoluminescence dosimetry for electron beams and as a highly sensitive, multi-mode temperature sensor. tandfonline.comacs.org The material's fluorescence intensity, lifetime, and color can change dramatically with temperature, allowing for visual and instrumental temperature measurement. acs.org
While SrB₄O₇ possesses a high NLO coefficient, its primary limitation has been a small birefringence, which is insufficient for conventional phase-matching in second-harmonic generation (SHG) in the UV region. aip.org However, research has shown that its birefringence can be significantly enhanced by applying uniaxial strain. aip.org Furthermore, the spontaneous formation of random, anti-parallel domains during crystal growth creates what is known as a random nonlinear photonic crystal. mdpi.comoptica.org This structure allows for randomly quasi-phase-matched processes, enabling the generation of coherent radiation in the deep and vacuum ultraviolet regions. researchgate.netmdpi.com
Table 1: Crystal Structure Data for this compound (α-SrB₄O₇)
| Property | Value |
|---|---|
| Crystal System | Orthorhombic materialsproject.org |
| Space Group | Pmn2₁ materialsproject.orgmaterialsproject.org |
| Lattice Parameters | a = 4.280 Å, b = 4.472 Å, c = 10.839 Å materialsproject.org |
| Sr²⁺ Coordination | 9-coordinate geometry with nine O²⁻ atoms materialsproject.orgosti.gov |
| B³⁺ Coordination | Forms corner-sharing BO₄ tetrahedra materialsproject.orgosti.gov |
| Sr-O Bond Distances | 2.55 - 2.83 Å materialsproject.org |
Table 2: Key Properties of this compound
| Property | Value / Description |
|---|---|
| Melting Point | 994 °C (congruently melting) ysu.am |
| Optical Transparency Range | 130 nm - 3200 nm google.com |
| Hardness | High ysu.am |
| Hygroscopicity | Non-hygroscopic ysu.amdbc.wroc.pl |
| Optical Damage Threshold | High (3.6 times that of β-BaB₂O₄) aip.org |
Historical Context of this compound Investigation
The investigation of this compound dates back to the mid-20th century. The crystal structure of the stable orthorhombic α-SrB₄O₇ polymorph was first determined in the 1960s. materialsproject.org Early work focused on understanding the fundamental crystallographic properties of compounds within the SrO-B₂O₃ system. materialsproject.orgresearchgate.net For many years, it was one of several known crystalline phases in this system. researchgate.net
A significant surge in research interest occurred in the 1990s when the nonlinear optical properties of SrB₄O₇ were investigated. ysu.amgoogle.com Studies revealed its potential as a new NLO material, noting its high powder SHG coefficient. ysu.am However, these early studies also identified the key challenge of its small birefringence for phase-matching purposes. aip.org Around the same period and into the 2000s, researchers began to explore SrB₄O₇ as a host material for phosphors. researchgate.netcjmr.org Investigations into its luminescence when doped with rare-earth ions like samarium (Sm²⁺), europium (Eu²⁺), and praseodymium (Pr³⁺) demonstrated its suitability as a stable and efficient host lattice. dbc.wroc.plresearchgate.netcjmr.org This line of research established its potential for applications in lighting and dosimetry. tandfonline.comzegmetal.com More recent work has focused on overcoming its NLO limitations through methods like strain engineering and leveraging its unique random domain structures for quasi-phase-matching, as well as developing its applications in advanced fields like high-sensitivity thermometry. acs.orgaip.orgmdpi.com
Structure
2D Structure
Properties
InChI |
InChI=1S/B.O.Sr/q;-2;+2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRNTVPRGQDWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[O-2].[Sr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BOSr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12258-53-6 (Parent) | |
| Record name | Boron strontium oxide (B4SrO7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
114.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12007-66-8 | |
| Record name | Boron strontium oxide (B4SrO7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron strontium oxide (B4SrO7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium tetraborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.365 | |
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Synthesis Methodologies and Crystal Growth Mechanisms of Strontium Tetraborate
Crystal Growth Techniques for High-Quality Single Crystals of Strontium Tetraborate (B1243019)
The generation of large, high-quality single crystals of strontium tetraborate is essential for its application in fields such as nonlinear optics. dbc.wroc.pl These crystals are valued for their high optical damage threshold and transparency in the deep ultraviolet (DUV) spectrum. dbc.wroc.ploptica.org The primary methods for achieving such crystals are melt growth techniques, including the Kyropoulos and Czochralski methods. dbc.wroc.pl
Kyropoulos Method Applications and Optimization for this compound Growth
The Kyropoulos method has been effectively utilized to grow large, high-optical-quality single crystals of this compound (SrB₄O₇). ysu.amresearchgate.net This technique is noted for producing crystals with a nearly perfect lattice structure. ysu.am The process begins with a stoichiometric melt created from high-purity strontium carbonate (SrCO₃) and boric acid (H₃BO₃). ysu.am This mixture is heated in a platinum crucible to a temperature above the compound's melting point of approximately 994°C. ysu.am
A seed crystal, often oriented along the c-axis, is introduced to the melt surface at a temperature slightly above the melting point. ysu.am Crystal growth is initiated by carefully controlling the temperature gradients and slowly reducing the melt temperature. ysu.am This controlled cooling allows for the growth of large, transparent, and colorless single crystals. ysu.am For instance, crystals with dimensions of 35 x 25 x 25 mm³ have been successfully obtained over a period of several days. ysu.am The quality of these crystals is exceptionally high, as evidenced by X-ray rocking curve measurements showing a full width at half maximum (FWHM) as low as 0.0051°, indicating a nearly perfect crystal lattice. ysu.am
Interactive Table: Kyropoulos Growth Parameters for this compound
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Starting Materials | Strontium Carbonate (SrCO₃, >99.5%), Boric Acid (H₃BO₃, >99.9%) | ysu.am |
| Melt Temperature | 1030°C | ysu.am |
| Seed Contact Temp. | 986-987°C | ysu.am |
| Cooling Rate | 0.25°C/day | ysu.am |
| Growth Duration | 6 days | ysu.am |
| Resulting Crystal Size | ~35 x 25 x 25 mm³ | ysu.am |
| Growth Axis | c-axis | ysu.am |
Czochralski Method Parameters and Yield for this compound Single Crystals
The Czochralski method is another prominent technique for producing single crystals of this compound, including those doped with rare-earth elements like Europium (Eu²⁺). researchgate.netwikipedia.orgpsu.edu This method involves pulling a crystal from a melt, which allows for the growth of large, cylindrical ingots or boules. wikipedia.orgdtic.mil Similar to the Kyropoulos method, the process starts with a melt of the constituent components. psu.edu
For doped crystals, such as SrB₄O₇:Eu²⁺, single crystals have been grown in air, with the Eu²⁺ ions substituting for strontium ions in the crystal lattice. researchgate.net The Czochralski technique has been used to produce crystals up to 16 mm in length and 14 mm in diameter. researchgate.net The method is versatile and has been applied to a wide range of borate (B1201080) materials for applications in nonlinear optics and as laser materials. dtic.mil
Interactive Table: Czochralski Growth Parameters for Doped this compound
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Crystal Type | SrB₄O₇:Eu²⁺ | researchgate.net |
| Growth Atmosphere | Air | researchgate.net |
| Resulting Crystal Length | Up to 16 mm | researchgate.net |
| Resulting Crystal Diameter | Up to 14 mm | researchgate.net |
| Dopant Incorporation | Eu²⁺ ions replace strontium ions | researchgate.net |
Polycrystalline this compound Synthesis Routes
The synthesis of this compound in polycrystalline form is often a precursor step for single crystal growth or for applications where a powder form is required, such as in phosphors. dbc.wroc.pl These methods include solid-state reactions and routes involving amorphous intermediates.
Solid-State Reaction Protocols for this compound Formation
The solid-state reaction is a common method for synthesizing polycrystalline this compound. dbc.wroc.pl This protocol typically involves mixing high-purity strontium carbonate (SrCO₃) and boric acid (H₃BO₃) in stoichiometric proportions. dbc.wroc.pl An excess of boric acid may be added to compensate for volatilization during heating. dbc.wroc.pl The mixture is then subjected to calcination at high temperatures, generally in the range of 700°C to 900°C. dbc.wroc.plfunctmaterials.org.ua
The reaction proceeds after the decomposition of the precursors, with the solid-state interaction occurring at relatively high temperatures between 850°C and 900°C. functmaterials.org.ua However, this method can be limited by diffusion, necessitating prolonged annealing times, which can lead to the volatilization of boron oxide and distortion of the compound's stoichiometry. functmaterials.org.ua This can result in the formation of impurity phases, such as strontium metaborate (B1245444) (SrB₂O₄), alongside the desired this compound. functmaterials.org.ua
Interactive Table: Solid-State Synthesis Parameters for this compound
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Starting Materials | Strontium Carbonate (SrCO₃), Boric Acid (H₃BO₃) | dbc.wroc.plfunctmaterials.org.ua |
| H₃BO₃ Excess | 2 mol% (to compensate for evaporation) | dbc.wroc.pl |
| Reaction Temperature | 700-900°C | dbc.wroc.pl |
| Annealing Duration | 5 hours (initial), 5 hours (second step) | psu.edu |
| Key Challenge | Boron oxide volatilization, potential for impurity phases (e.g., SrB₂O₄) | functmaterials.org.ua |
Amorphous Phase Formation and Subsequent Crystallization to this compound
An alternative and often more effective route to obtaining single-phase polycrystalline this compound involves the formation of an amorphous intermediate, a process sometimes referred to as "borate rearrangement". functmaterials.org.ua This method begins with the synthesis of strontium borate crystal hydrates at a lower temperature (e.g., 95±5°C) through the interaction of strontium carbonate and boric acid. researchgate.netfunctmaterials.org.uaresearchgate.net
The subsequent dehydration of these crystal hydrates leads to the disintegration of the crystal lattice and the formation of an amorphous material. researchgate.netfunctmaterials.org.ua This amorphous phase then undergoes a phase transition upon further heating, crystallizing into polycrystalline SrB₄O₇ at a specific temperature, marked by an exothermic peak in differential thermal analysis (DTA). functmaterials.org.ua This crystallization typically occurs around 750°C. functmaterials.org.uaresearchgate.net This scheme—progressing from a raw mixture to hydrates, then to an amorphous phase, and finally to crystalline SrB₄O₇—has been identified as a reliable method for producing a single-phase product suitable for single crystal growth. functmaterials.org.ua Studies have also investigated the crystallization of amorphous SrB₄O₇ under high pressure, showing that at 5.0 GPa and 1000°C, a single phase of orthorhombic SrB₄O₇ is formed. aip.org
Solution-Based Precipitation Methods for this compound Precursors
Solution-based precipitation is primarily used to synthesize the hydrated strontium borate precursors required for the amorphous phase crystallization route. researchgate.net This process involves preparing an aqueous solution of boric acid, to which strontium carbonate is added. google.com The mixture is digested at an elevated temperature, typically at least 90°C, for a sufficient duration to form a solid precipitate. google.com This precipitate is a strontium borate hydrate (B1144303) intermediate. google.com
After its formation, the solid precipitate is separated from the liquor, dried, and then calcined at high temperatures (e.g., 900°C for 4 hours) to yield pure this compound. researchgate.netgoogle.com This method has been shown to produce SrB₄O₇ where the subsequent emission intensity of doped phosphors is higher than that from materials synthesized using the direct solid-state reaction of SrCO₃ and H₃BO₃. researchgate.net The process involves a sequence of dehydration, amorphization, and finally crystallization during the high-temperature calcination step. researchgate.net
Advanced Processing for this compound Thin Film Deposition
The unique optical and mechanical properties of this compound (SrB₄O₇), such as its high refractive index, high optical damage threshold, and broad transmission range (130 nm to 3200 nm), make it a valuable material for optical coatings, particularly in deep ultraviolet (DUV) and vacuum ultraviolet (VUV) applications. google.comgoogle.com Advanced processing techniques are employed to deposit thin films of this material onto various substrates for use in semiconductor inspection, metrology, and lithography systems. google.comgoogle.com
Several physical vapor deposition (PVD) and chemical vapor deposition (CVD) techniques are suitable for creating high-quality thin films. inesc-mn.pt These methods allow for precise control over film thickness, composition, and crystallographic orientation. inesc-mn.pt
Sputtering: This PVD technique involves ejecting atoms from a this compound target material, which then deposit onto a substrate. inesc-mn.pt RF (Radio-Frequency) sputtering is particularly suitable for insulating materials like SrB₄O₇, as it uses an alternating current to prevent charge build-up and maintain a stable plasma. inesc-mn.pt
Ion Beam Deposition: In this method, an ion beam is used to sputter the target material. It offers excellent control over the deposition process, leading to films with precise characteristics. inesc-mn.pt
Atomic Layer Deposition (ALD): ALD is a sophisticated CVD technique that builds films one atomic layer at a time, offering unparalleled precision. For strontium borate films, a process using bis(tris(pyrazolyl)borate)strontium (SrTp₂) and water as precursors has been developed. researchgate.net This method demonstrates self-limiting growth within a specific temperature window, resulting in exceptionally smooth, uniform, and amorphous films without cracks or pinholes. researchgate.net
The deposited this compound layer can be a single coating or part of a multilayer stack with other conventional optical materials to achieve specific reflectance properties at desired wavelengths. google.com
Table 1: Parameters for Atomic Layer Deposition of Strontium Borate Films
| Parameter | Value/Range | Reference |
|---|---|---|
| Precursors | bis(tris(pyrazolyl)borate)strontium (SrTp₂), Water (H₂O) | researchgate.net |
| ALD Window (Temperature) | 300 - 375 °C | researchgate.net |
| Growth Rate | 0.47 Å per cycle | researchgate.net |
| Film Composition (at < 350 °C) | SrB₂O₄ | researchgate.net |
| Film Characteristics | Amorphous, smooth (0.2-0.3 nm rms roughness), no cracks or pinholes | researchgate.net |
Control of Stoichiometry and Impurity Incorporation during this compound Synthesis
The synthesis of phase-pure this compound (SrB₄O₇) is challenging due to the potential for competitive formation of other strontium borate phases, such as SrB₂O₄ and SrB₆O₁₀. functmaterials.org.ua Precise control over stoichiometry and the prevention of unwanted impurities are critical for producing high-quality polycrystalline material suitable for single crystal growth. functmaterials.org.uapsu.edu
Stoichiometry Control:
A common synthesis route involves the solid-state reaction of strontium carbonate (SrCO₃) and boric acid (H₃BO₃). functmaterials.org.ua However, this high-temperature process (850-900°C) can lead to the volatilization of boron oxide, causing deviations from the desired SrO:2B₂O₃ stoichiometry. functmaterials.org.ua A distortion of more than 2 mol% of boron oxide can disrupt crystal growth from the melt. functmaterials.org.ua
To achieve better control, a multi-step method involving a borate rearrangement has been established. functmaterials.org.uaresearchgate.net This process proceeds as follows:
Hydrate Formation: Strontium carbonate and boric acid react at a lower temperature (around 95°C) to form a mixture of strontium borate crystal hydrates. functmaterials.org.uaresearchgate.net
Dehydration and Amorphization: Upon heating, these hydrates dehydrate, resulting in an amorphous borate phase. researchgate.netresearchgate.net
Crystallization: This amorphous substance undergoes a phase transition, or "borate rearrangement," at approximately 750°C to form polycrystalline SrB₄O₇. functmaterials.org.uaresearchgate.net
Another approach involves synthesizing hydrated strontium borates like SrB₂O₄·4H₂O and SrB₆O₁₀·5H₂O via a liquid-phase precipitation method first. cjmr.orgresearchgate.net These precursors are then calcined at high temperatures (e.g., 900°C for 4 hours) to yield pure phase SrB₄O₇. cjmr.orgresearchgate.net This method has been shown to produce phosphors with higher emission intensity compared to those made from the direct reaction of SrCO₃ and H₃BO₃. cjmr.org
Impurity and Dopant Incorporation:
Controlling impurity incorporation is crucial, especially when doping SrB₄O₇ with rare-earth ions to create phosphors or other functional materials. The synthesis conditions can significantly influence the valence state of the incorporated dopant ions.
Europium (Eu): For europium-activated phosphors, a mixture of strontium carbonate and europium oxide is added to a boric acid solution. google.com The mole ratio of reactants, digestion temperature (≥ 90°C), and subsequent firing in a reducing atmosphere (H₂/N₂) are critical for achieving the desired phosphor properties. google.com
Samarium (Sm): this compound is a particularly interesting host for samarium, as it can stabilize the Sm²⁺ state even when synthesized in air, a process that typically favors the Sm³⁺ state in other borates like CaB₄O₇, BaB₄O₇, and PbB₄O₇. psu.edu During Czochralski crystal growth, Sm³⁺ present in the glassy melt is predominantly incorporated as Sm²⁺ into the crystalline SrB₄O₇ lattice. psu.edu This reduction is believed to occur at the crystal/melt interface. psu.edu
Praseodymium (Pr): In contrast to the crystalline form where Pr can be incorporated as Pr²⁺, studies on SrO–2B₂O₃ glass show that praseodymium is incorporated exclusively as Pr³⁺ ions. dbc.wroc.pl
The synthesis method itself can be a source of impurities. For instance, using sodium tetraborate for coprecipitation can introduce sodium ions, which may need to be washed out with an acidic solution to ensure product purity. oup.com
Table 2: Synthesis Parameters for Stoichiometry and Impurity Control
| Method | Key Parameters | Outcome/Control Achieved | Reference |
|---|---|---|---|
| Borate Rearrangement | Hydrate formation at ~95°C; Crystallization at ~750°C | Reproducible synthesis of single-phase SrB₄O₇ | functmaterials.org.uaresearchgate.netresearchgate.net |
| Liquid-Phase Precipitation & Calcination | Precursors: SrB₂O₄·4H₂O, SrB₆O₁₀·5H₂O; Calcination: 900°C for 4h | Formation of pure SrB₄O₇; improved phosphor emission | cjmr.orgresearchgate.net |
| Europium Doping | Mole ratio SrCO₃:H₃BO₃ ~1:4 to 1:4.5; Digestion ≥ 90°C; Firing in H₂/N₂ | Production of europium-activated SrB₄O₇ UV phosphors | google.com |
| Samarium Doping | Solid-state reaction or Czochralski growth in air | Stabilization and incorporation of Sm²⁺ in the crystal lattice | psu.edu |
Structural Elucidation and Crystallographic Investigations of Strontium Tetraborate
Defect Chemistry and Non-Stoichiometry Studies in Strontium Tetraborate (B1243019)
Investigations into the defect chemistry and non-stoichiometry of strontium tetraborate reveal a compound with a notably narrow range of homogeneity. The synthesis of single-phase SrB₄O₇ is challenging due to the potential for competitive formation of other strontium borate (B1201080) phases, indicating a strict stoichiometric requirement for the formation of the tetraborate crystal structure functmaterials.org.ua.
Studies suggest that this compound crystals exhibit very limited tolerance for deviations from their ideal chemical formula, SrB₄O₇. Attempts to grow SrB₄O₇ crystal fibers with near-stoichiometric compositions have demonstrated that even slight variations can lead to the emergence of secondary phases, such as SrB₂O₄ and SrB₆O₁₀. This underscores the compound's tendency to maintain a precise stoichiometric ratio of its constituent elements.
While comprehensive studies on the intrinsic point defects (such as vacancies, interstitials, and anti-site defects) in pure this compound are not extensively documented in the available literature, research on doped SrB₄O₇ provides some insight into its defect behavior. For instance, studies on Europium-doped this compound (SrB₄O₇:Eu²⁺) have identified radiation-induced defects. Specifically, exposure to γ and X-ray radiation has been shown to create F⁺ centers, which are oxygen vacancies that have trapped a single electron. In these doped crystals, the Eu²⁺ ions have been observed to act as both traps and radiative recombination centers for charge carriers researchgate.net. The incorporation of certain dopant ions into the SrB₄O₇ lattice can be inefficient, further suggesting the rigidity of the crystal structure and its resistance to substitutional defects acs.org.
The table below summarizes key findings related to the defect chemistry and non-stoichiometry of this compound.
| Aspect | Observation | Implication |
| Stoichiometry Range | Narrow homogeneity range functmaterials.org.ua. | High purity of starting materials and precise control of growth conditions are crucial for synthesizing single-phase SrB₄O₇. |
| Non-Stoichiometric Growth | Small deviations from stoichiometry lead to the formation of other strontium borate phases. | This compound has a very low tolerance for non-stoichiometry. |
| Intrinsic Point Defects | Limited information available on intrinsic defects in the pure compound. | The concentration of native point defects is likely low due to the strict stoichiometric nature of the crystal. |
| Extrinsic (Induced) Defects | Radiation-induced F⁺ centers (oxygen vacancies with a trapped electron) have been identified in Eu²⁺-doped SrB₄O₇ researchgate.net. | The crystal lattice can sustain certain types of defects under external stimuli like radiation. |
| Dopant Incorporation | Poor incorporation of some dopant ions has been reported acs.org. | The crystal structure is not highly amenable to substitutional doping, which can be a challenge for modifying its properties. |
Investigation of Domain Structures and Nonlinear Photonic Crystals in this compound
This compound single crystals, particularly those grown by the Czochralski method, are known to exhibit spontaneously formed domain structures. These domains are regions within the crystal where the polarization of the crystal lattice is oriented in an opposite, or anti-parallel, direction to the neighboring regions. From the perspective of nonlinear optics, these naturally occurring anti-parallel domains form what is known as a nonlinear photonic crystal (NPC) mdpi.comresearchgate.net.
The precise origin of these anti-parallel domains in this compound is a subject of ongoing investigation, especially as it is not a ferroelectric material where such domains are common. The formation is not driven by a phase transition from a paraelectric state in the solid phase. Instead, the prevailing hypothesis is that the domain formation is linked to instabilities at the solid-liquid interface during the crystal growth process mdpi.comresearchgate.net.
It is suggested that the position of the strontium ions (Sr²⁺) at the growth interface may be unstable, leading to the incorporation of atoms in one of two opposite polar orientations. This results in the formation of lamellar domains with opposite polarity. Factors such as thermal fluctuations, impurity concentrations, and the specific hydrodynamics of the melt during Czochralski growth are thought to influence this instability and thus the resulting domain structure.
The morphology and crystallographic orientation of the anti-parallel domains in this compound have been characterized through various techniques, most notably through chemical etching. Etching techniques exploit the different etch rates of the surfaces of oppositely poled domains, making the domain structure visible under optical microscopy researchgate.net.
Detailed investigations of the domain arrangement in Czochralski-grown α-SrB₄O₇ have revealed specific crystallographic orientations researchgate.net:
Transversal Twin Boundaries: These boundaries, which run across the crystal, are predominantly stretched along the researchgate.net and researchgate.net crystallographic directions.
Lateral Twin Boundaries: The boundaries that extend along the sides of the domains are parallel to the (010) crystallographic plane.
The resulting domain structures can extend up to centimeter sizes in all three dimensions. These individual domains often exhibit a high degree of planarity and stable thickness, which are favorable characteristics for applications in quasi-phase matching for nonlinear optical frequency conversion researchgate.net. The thickness of these lamellar domains can be as small as 100 nanometers researchgate.net.
The table below provides a summary of the characteristics of anti-parallel domains in this compound.
| Characteristic | Description | Significance |
| Formation Method | Spontaneously formed during Czochralski crystal growth mdpi.com. | Natural formation of a nonlinear photonic crystal structure without the need for complex engineering processes. |
| Underlying Mechanism | Believed to be caused by instability of the strontium ion position at the solid-liquid interface during growth mdpi.comresearchgate.net. | Understanding and controlling the growth conditions could allow for tailoring the domain structure for specific applications. |
| Domain Type | Anti-parallel domains, where the polarity of the crystal lattice is reversed between adjacent domains. | This periodic reversal of the nonlinear coefficient is the basis for quasi-phase matching in nonlinear optics. |
| Crystallographic Orientation | Transversal boundaries along researchgate.net and researchgate.net directions; lateral boundaries parallel to the (010) plane researchgate.net. | Provides a predictable and ordered structure to the domains, which is important for their optical properties. |
| Domain Morphology | Lamellar (sheet-like) domains that can extend for centimeters with stable thickness researchgate.net. | The large size and high quality of the domains are advantageous for use with high-aperture laser beams. |
| Characterization Techniques | Primarily visualized through chemical etching, which reveals the domain boundaries researchgate.net. Also characterized by nonlinear diffraction. | These methods allow for the direct observation and analysis of the domain structure and its quality. |
Spectroscopic Analysis and Electronic Structure of Strontium Tetraborate
Vibrational Spectroscopy of Strontium Tetraborate (B1243019)
Infrared (IR) Spectroscopy of Strontium Tetraborate
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that are indicative of the boron-oxygen network structure. The spectra of crystalline inorganic borates are complex, but correlations can be drawn between the observed absorption frequencies and the coordination of boron atoms, which can be either trigonal (BO₃) or tetrahedral (BO₄) nist.govnih.govnih.gov.
In borate (B1201080) compounds, the vibrational modes associated with the glass network typically appear above 500 cm⁻¹ in the mid-infrared region researchgate.net. The IR spectra can be broadly divided into several regions:
1200-1700 cm⁻¹: This region is primarily associated with the asymmetric stretching vibrations of B-O bonds in trigonal BO₃ units researchgate.net.
800-1200 cm⁻¹: This range is characteristic of the B-O bond stretching of tetrahedral BO₄ units researchgate.net.
Below 800 cm⁻¹: Bands in this region are generally assigned to bending vibrations of various B-O-B linkages within the borate network researchgate.net.
Studies on various crystalline borates have shown that it is possible to differentiate between triangular and tetrahedral boron based on their IR spectra, although the distinction can be less certain than in anhydrous borates nist.govnih.gov. For instance, in hydrated borates, strong, broad bands in the 800-1000 cm⁻¹ range are presumed to be derived from the antisymmetric vibrations of tetrahedral units nist.gov. The complexity of the spectra in borates with intricate ring-type anions often allows for only a general interpretation nih.gov.
The table below summarizes the general regions of IR absorption for different vibrational modes in borate structures.
| Wavenumber Range (cm⁻¹) | Assignment |
| 1200 - 1700 | Asymmetric stretching of B-O in BO₃ units |
| 800 - 1200 | B-O stretching of BO₄ tetrahedra |
| Below 800 | Bending vibrations of B-O-B linkages |
Raman Spectroscopy of this compound
Raman spectroscopy provides complementary information to IR spectroscopy for understanding the structure of this compound. The Raman spectra of borate materials are also characterized by bands corresponding to the vibrational modes of BO₃ and BO₄ units researchgate.netacs.org.
In studies of alkali borate glasses, it has been shown that the network structure is mainly composed of BO₃ and BO₄ units, with BO₃ units being predominant acs.org. The Raman spectra can reveal detailed information about the arrangement of these structural groups. For example, in lithium tetraborate, specific Raman peaks have been assigned to the symmetric stretching vibrations of BO₃ units and O-B-O bending vibrations in BO₃ triangles researchgate.net. The presence of boroxol rings, which are six-membered rings of alternating boron and oxygen atoms, can also be identified in the Raman spectra of some borate glasses researchgate.net.
While specific Raman data for this compound is not extensively detailed in the provided context, the general principles observed for other tetraborates can be applied. The spectra would be expected to show characteristic peaks for the vibrations of the tetraborate anionic network.
Correlation of Vibrational Modes with Boron Coordination Environments in this compound
The fraction of four-coordinated boron atoms (N₄) is a critical structural parameter for borate materials and can be determined using vibrational spectroscopy eie.gr. The transformation of BO₃ to BO₄ units upon the addition of a metal oxide to boric oxide is a key feature of borate structures. This conversion leads to distinct changes in the vibrational spectra.
As previously mentioned, the IR absorption bands in the 1200-1700 cm⁻¹ range are characteristic of trigonal BO₃ units, while the 800-1200 cm⁻¹ region is associated with tetrahedral BO₄ units researchgate.netresearchgate.net. Similarly, Raman spectroscopy can distinguish between the vibrational modes of these two coordination environments. Therefore, by analyzing the positions and intensities of the bands in the IR and Raman spectra, it is possible to qualitatively and, in some cases, quantitatively assess the proportion of three- and four-coordinated boron atoms in this compound. This information is crucial for understanding the material's physical and chemical properties.
Electronic Absorption and Luminescence Spectroscopy of this compound
Electronic spectroscopy, including UV-Visible and vacuum ultraviolet absorption, as well as photoluminescence studies, provides valuable information about the electronic structure and optical properties of this compound, particularly when doped with optically active ions.
UV-Visible and Vacuum Ultraviolet (VUV) Absorption Characteristics of this compound
Undoped this compound is known for its wide transparency range, extending from the ultraviolet (UV) to the infrared region mdpi.com. This property makes it a suitable host material for various optical applications. The host absorption of this compound in the vacuum ultraviolet (VUV) region is attributed to both the BO₄ group and Sr-O charge transfer transitions researchgate.net.
The absorption edge of this compound is in the deep UV region. For example, in a related strontium-barium fluoride (B91410) borate solid solution, the absorption edge is around 225 nm mdpi.com. The introduction of dopants can significantly alter the absorption characteristics. For instance, doping with Eu₂O₃ can cause a shift in the absorption edge to a longer wavelength, such as 320 nm mdpi.com.
This compound has also been investigated for nonlinear optical applications, including the generation of coherent radiation in the VUV. It has been used for second-harmonic generation (SHG) to produce wavelengths as short as 121 nm optica.org. This demonstrates its transparency and stability in the deep UV and VUV regions.
Photoluminescence (PL) Studies in Doped this compound Systems
The wide bandgap and structural stability of this compound make it an excellent host material for luminescent ions. Photoluminescence (PL) studies of doped this compound systems have revealed promising properties for applications in lighting and displays.
When doped with rare-earth elements, this compound can exhibit efficient luminescence. For example, upconversion luminescence has been observed in this compound codoped with Yb³⁺ and Tb³⁺ ions, driven by cooperative energy transfer acs.org. This indicates that this compound can effectively host and facilitate energy transfer between dopant ions.
In a broader context of borate phosphors, studies on related materials like strontium borate phosphate (B84403) (SrBPO₅) have shown that doping with ions such as Tb³⁺ and Ce³⁺ can lead to strong green emission ntu.edu.tw. While this is a different compound, the principles of doping and luminescence are relevant to this compound. Doping strontium-based borates with activators is a common strategy to develop new phosphor materials nih.govresearchgate.net.
The table below summarizes some of the observed photoluminescence characteristics in doped borate systems related to this compound.
| Dopant(s) | Host Material | Excitation Wavelength (nm) | Emission Characteristics |
| Eu³⁺ | BSBF | 370, 395 | Yellow-shifted emission, strong ⁵D₀→⁷F₀ transition mdpi.com |
| Tb³⁺ | BSBF | 300 | Green emission from ⁵D₄→⁷Fⱼ transitions mdpi.com |
| Yb³⁺, Tb³⁺ | This compound | Near-infrared | Upconversion green luminescence acs.org |
| Tb³⁺, Ce³⁺ | SrBPO₅ | 240-300 | Enhanced green emission from Tb³⁺ ntu.edu.tw |
*BSBF: Ba₄₋ₓSr₃₊ₓ(BO₃)₄₋ᵧF₂₊₃ᵧ
Luminescence Excitation and Emission Spectra of this compound
Undoped crystalline this compound exhibits notable thermoluminescent properties. The light emitted during this process is primarily concentrated in the wavelength range of 350 to 450 nm. This emission accounts, in part, for the material's high thermoluminescence efficiency.
Thermally Stimulated Luminescence (TSL) and Trapping Phenomena in this compound
Thermally Stimulated Luminescence (TSL) is a powerful technique for investigating point defects in materials. When subjected to beta radiation, the TSL glow curve of synthesized SrB₄O₇ phosphors displays maxima at approximately 200 °C and 300 °C, temperatures considered suitable for TSL dosimetry applications. The material demonstrates significant reproducibility over successive irradiation and readout cycles. Studies on radiation-induced defects in Europium-doped SrB₄O₇ have proposed a TSL mechanism linked to the decay of F+ centers, with the Eu²⁺ ions functioning as both traps and radiative recombination centers.
X-ray Absorption Fine Structure (XAFS) Spectroscopy Applied to this compound
X-ray Absorption Fine Structure (XAFS) spectroscopy is a potent tool for probing the local atomic structure and chemical state of a specific element within a material. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on the valence state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local environment, such as bond distances and coordination numbers of neighboring atoms.
While specific XAFS studies dedicated solely to this compound (SrB₄O₇) are not extensively detailed in the available literature, the technique's application to other strontium-containing compounds and borates demonstrates its utility. For instance, detailed EXAFS analysis of various crystalline and hydrated strontium compounds has been used to characterize strontium coordination in different oxygen-ligated environments. Similarly, XANES has been employed to study the local environment in rare-earth phosphate-borosilicate glass composites. The application of XAFS to SrB₄O₇ could yield precise information on the coordination environment around the strontium atoms and any dopants, as well as structural changes resulting from doping or defect creation.
Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique used to study materials with unpaired electrons, such as paramagnetic ions, defects, and radicals. It provides detailed information about the structure and environment of these paramagnetic centers.
Direct EPR studies focusing on intrinsic defects in undoped this compound are not widely available. However, the technique has been successfully applied to investigate defects in related borate crystals. For example, EPR was instrumental in identifying electron and hole traps responsible for thermoluminescence in copper-doped lithium tetraborate (Li₂B₄O₇) crystals. In that system, irradiation creates specific Cu²⁺ trapped-hole centers and Cu⁰ trapped-electron centers, whose thermal decay correlates with observed TSL peaks. Studies on Eu²⁺-doped SrB₄O₇ suggest that radiation induces defects like F+ centers, which are paramagnetic and could be characterized by EPR. Applying EPR to SrB₄O₇ would be invaluable for identifying and characterizing radiation-induced defects and understanding the local structure of paramagnetic dopant ions.
Influence of Doping on Spectroscopic Properties of this compound
The introduction of dopants, particularly rare-earth ions, into the this compound host lattice dramatically alters its spectroscopic properties, leading to new and enhanced functionalities.
Rare-Earth Ion Doping Effects in this compound (e.g., Eu²⁺/³⁺, Sm²⁺/³⁺, Yb²⁺, Tm²⁺, Pr³⁺, Dy³⁺, Cf²⁺)
The SrB₄O₇ framework provides a stable environment for various rare-earth ions, often in their divalent state, leading to distinct luminescence characteristics.
Europium (Eu²⁺/Eu³⁺): When doped into SrB₄O₇, europium can exist in both divalent (Eu²⁺) and trivalent (Eu³⁺) states. The primary emission peak, located at 367 nm, is attributed to the 4f⁶5d to 4f⁷(⁸S₇/₂) transition of Eu²⁺ ions. The presence of Eu³⁺ is marked by a series of emission peaks at 588, 600, 614, 651, and 700 nm, corresponding to the ⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃, and ⁵D₀→⁷F₄ transitions, respectively.
Samarium (Sm²⁺/Sm³⁺): The SrB₄O₇ host is particularly suitable for stabilizing divalent samarium. The emission spectrum of Sm²⁺ consists of four groups of lines at 685, 700, 725, and 760 nm, which correspond to the ⁵D₀→⁷Fⱼ (J = 0, 1, 2, 3) transitions. Weaker emission lines from Sm³⁺ can also be observed at 560, 600, and 640 nm. In thermoluminescence studies, Sm³⁺-doped SrB₄O₇ exhibits a primary glow peak at 224 °C following electron beam irradiation.
Ytterbium (Yb²⁺): this compound is a known suitable host for luminescent divalent ytterbium ions.
Thulium (Tm²⁺): SrB₄O₇ doped with thulium exhibits red emission corresponding to the 4f¹²5d → 4f¹³(²F₇/₂) transition of Tm²⁺. The emission intensity and fluorescence lifetime show a strong correlation with temperature, making it a candidate for optical temperature sensing.
Praseodymium (Pr³⁺): When incorporated into a SrO–2B₂O₃ (SrB₄O₇) glass network, praseodymium exists exclusively as Pr³⁺ ions. The luminescence spectrum of Pr³⁺ centers in this host, under 450 nm excitation, shows a characteristic emission band with a maximum at approximately 599 nm, corresponding to the ¹D₂ → ³H₄ transition.
Dysprosium (Dy³⁺): Dy³⁺-doped this compound exhibits thermoluminescence emission bands at approximately 480, 575, 660, and 750 nm. These emissions are characteristic of the f-f transitions within the Dy³⁺ ion. The primary TSL glow peak for a Sr₀.₉₃Dy₀.₀₇B₄O₇ sample is observed at 497 K (224 °C).
Table 1: Luminescence Properties of Rare-Earth Doped this compound
| Dopant Ion | Valence State | Emission Wavelength (nm) | Transition | TSL Glow Peak (°C) |
|---|---|---|---|---|
| Europium | Eu²⁺ | 367 | 4f⁶5d → 4f⁷(⁸S₇/₂) | - |
| Europium | Eu³⁺ | 588, 600, 614, 651, 700 | ⁵D₀→⁷Fⱼ (J=0-4) | - |
| Samarium | Sm²⁺ | 685, 700, 725, 760 | ⁵D₀→⁷Fⱼ (J=0-3) | - |
| Samarium | Sm³⁺ | 560, 600, 640 | ⁴G₅/₂→⁶Hⱼ | 224 |
| Thulium | Tm²⁺ | Red Emission | 4f¹²5d → 4f¹³(²F₇/₂) | - |
| Praseodymium | Pr³⁺ | 599 | ¹D₂ → ³H₄ | - |
| Dysprosium | Dy³⁺ | 480, 575, 660, 750 | f-f transitions | 224 |
Valence State Stability and Reduction Mechanisms of Dopants in this compound
The this compound host lattice exhibits a remarkable ability to stabilize rare-earth ions in their divalent state, even when synthesis is performed under ambient atmospheric conditions. This phenomenon is often referred to as "abnormal reduction."
The structural framework of SrB₄O₇, where
Luminescence Quenching and Energy Transfer Processes in this compound
Luminescence Quenching
Luminescence quenching refers to any process that decreases the fluorescence intensity of a given substance. In doped SrB₄O₇, two primary types of quenching are prominent: concentration quenching and thermal quenching.
Concentration Quenching: This phenomenon occurs when the concentration of the dopant ions increases beyond an optimal value, leading to a decrease in luminescence intensity. The proximity of the dopant ions at higher concentrations facilitates non-radiative energy transfer between them, eventually losing the energy to quenching sites or defects in the crystal lattice.
In SrB₄O₇ co-doped with Yb³⁺ and Tb³⁺, the dominant quenching pathway for the upconversion emission at high dopant levels is identified as cross-relaxation between adjacent Tb³⁺ ions. This process becomes particularly significant at concentrations of 7% or higher, leading to non-radiative energy loss through ion-ion interactions acs.org. Similarly, for SrB₄O₇:Eu phosphors, the emission intensity of Eu³⁺ reaches a maximum at a doping concentration of approximately 2% and then decreases with further increases in europium content due to concentration quenching researchgate.net. The primary mechanism for concentration quenching is often multipolar interaction, such as dipole-dipole, dipole-quadrupole, or quadrupole-quadrupole interactions.
Thermal Quenching: The luminescence intensity of phosphors can also decrease as the temperature rises. This thermal quenching is caused by thermally activated non-radiative recombination processes. As temperature increases, phonons (lattice vibrations) can provide a pathway for the excited electron to return to the ground state without emitting a photon. In SrB₄O₇ doped with Tm²⁺, both the emission intensity and the fluorescence lifetime show a strong correlation with temperature in the range of 280 K to 380 K. This material exhibits a high relative temperature sensitivity, reaching up to 3.86% K⁻¹ at 346 K, which underscores the significance of thermal quenching processes in this host rsc.org.
Energy Transfer Processes
Energy transfer is a non-radiative process where an excited ion (a sensitizer (B1316253) or donor) transfers its energy to a nearby ion (an activator or acceptor). This process is crucial for enhancing the luminescence of an activator that may have a small absorption cross-section. The efficiency and mechanism of energy transfer depend on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between the ions.
In SrB₄O₇:Ce³⁺, Eu²⁺ phosphors, evidence of energy transfer from Ce³⁺ to Eu²⁺ has been observed researchgate.net. The efficiency of such transfers is typically governed by one of two primary mechanisms:
Exchange Interaction: This is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap. It is dominant when the critical distance (Rc) between the donor and acceptor is less than 5 Å.
Multipolar Interaction: This is a long-range electrostatic interaction that can be a dipole-dipole (d-d), dipole-quadrupole (d-q), or quadrupole-quadrupole (q-q) interaction. This mechanism is dominant when the critical distance is greater than 5 Å.
The well-studied energy transfer from Eu²⁺ (donor) to Mn²⁺ (acceptor) in various host lattices provides a model for understanding these processes. The d-d transitions of Mn²⁺ are spin-forbidden, resulting in weak absorption. However, Eu²⁺ has a broad, allowed 4f-5d absorption band and can efficiently absorb excitation energy and transfer it to Mn²⁺, significantly enhancing the Mn²⁺ emission sci-hub.senycu.edu.tw. The mechanism can be resonant, occurring via dipole-quadrupole or exchange interactions, depending on the specific host lattice and the distance between the Eu²⁺ and Mn²⁺ ions nycu.edu.twuu.nl.
| Dopant System | Host Lattice | Process | Mechanism | Key Findings | Reference |
|---|---|---|---|---|---|
| Tb³⁺ | SrB₄O₇ | Concentration Quenching | Cross-relaxation | Quenching becomes significant at Tb³⁺ concentrations ≥ 7%. | acs.org |
| Eu³⁺ | SrB₄O₇ | Concentration Quenching | Multipolar Interaction (inferred) | Optimal luminescence intensity observed at ~2% Eu³⁺ concentration. | researchgate.net |
| Tm²⁺ | SrB₄O₇ | Thermal Quenching | Thermally activated non-radiative recombination | High relative temperature sensitivity of 3.86% K⁻¹ at 346 K. | rsc.org |
| Ce³⁺ → Eu²⁺ | SrB₄O₇ | Energy Transfer | Not specified | Energy transfer from Ce³⁺ to Eu²⁺ was analyzed. | researchgate.net |
| Eu²⁺ → Mn²⁺ | Various Phosphates | Energy Transfer | Resonant type; Dipole-quadrupole or Exchange Interaction | Eu²⁺ acts as an efficient sensitizer for Mn²⁺ emission. | sci-hub.senycu.edu.twuu.nl |
Site Occupancy and Local Coordination Environment of Dopants within the this compound Lattice
The specific crystallographic site that a dopant ion occupies within the SrB₄O₇ lattice and its local coordination environment are critical factors that determine its spectroscopic properties. These factors influence the crystal field strength, the symmetry of the local environment, and consequently, the positions and probabilities of the electronic transitions responsible for luminescence.
The SrB₄O₇ crystal has an orthorhombic structure. Dopant ions typically substitute for the native cations of the host material, in this case, Sr²⁺ or B³⁺ ions. The choice of substitution site is primarily governed by the ionic radius and charge of the dopant ion relative to the host cation.
Europium (Eu²⁺/Eu³⁺): In SrB₄O₇:Eu phosphors, europium can exist in both divalent (Eu²⁺) and trivalent (Eu³⁺) oxidation states researchgate.net.
Eu²⁺: With an ionic radius similar to Sr²⁺, the Eu²⁺ ion is expected to substitute for the Sr²⁺ site in the lattice. This is a common substitution pattern observed in many strontium-based phosphors, such as SrZn₂(PO₄)₂ where Eu²⁺ occupies the Sr²⁺ sites nycu.edu.tw. The emission from Eu²⁺ is a broad band resulting from the 4f⁶5d¹ → 4f⁷ transition, which is highly sensitive to the crystal field environment.
Eu³⁺: The emission spectrum of Eu³⁺ in SrB₄O₇ is characterized by sharp lines corresponding to ⁵D₀ → ⁷Fⱼ transitions. The dominance of the electric-dipole transition (⁵D₀ → ⁷F₂) over the magnetic-dipole transition (⁵D₀ → ⁷F₁) indicates that the Eu³⁺ ion occupies a site without inversion symmetry researchgate.net. This asymmetric environment enhances the probability of the hypersensitive electric-dipole transitions.
Manganese (Mn²⁺): While direct studies on Mn²⁺ in crystalline SrB₄O₇ are limited, extensive research on analogous borate glasses provides significant insight. Electron Paramagnetic Resonance (EPR) studies of Mn²⁺ in calcium tetraborate (CaB₄O₇) glass, which has a similar chemical composition, reveal that Mn²⁺ ions can occupy multiple environments nukleonika.pl.
The EPR spectra indicate that isolated Mn²⁺ centers occupy octahedral sites with strong rhombic distortion, as well as sites with nearly cubic local symmetry nukleonika.pl.
The local coordination of Mn²⁺ strongly influences its emission color. Generally, Mn²⁺ in a tetrahedral coordination (weak crystal field) exhibits green emission, whereas Mn²⁺ in an octahedral coordination (stronger crystal field) shows orange to red emission sci-hub.se.
Dysprosium (Dy³⁺): In Dy³⁺-doped SrB₄O₇, the observed emission consists of two main spectral bands around 480 nm and 580 nm researchgate.net. These correspond to the characteristic ⁴F₉/₂ → ⁶H₁₅/₂ (blue) and ⁴F₉/₂ → ⁶H₁₃/₂ (yellow) transitions of the Dy³⁺ ion, respectively. The relative intensities of these transitions are sensitive to the local symmetry of the crystal site occupied by the Dy³⁺ ion, which is expected to be a substituted Sr²⁺ site.
| Dopant Ion | Host Lattice | Probable Site | Coordination Environment/Symmetry | Supporting Evidence | Reference |
|---|---|---|---|---|---|
| Eu³⁺ | SrB₄O₇ | Substitution for Sr²⁺ | Asymmetric (no inversion center) | Dominant ⁵D₀ → ⁷F₂ electric-dipole emission. | researchgate.net |
| Eu²⁺ | SrB₄O₇ | Substitution for Sr²⁺ | Not specified | Similar ionic radius and charge; common in other Sr hosts. | nycu.edu.tw |
| Mn²⁺ | CaB₄O₇ Glass (analogue) | Substitution for Ca²⁺ (analogous to Sr²⁺) | Octahedral sites with strong rhombic distortion or nearly cubic symmetry. | EPR spectroscopy analysis. | nukleonika.pl |
| Dy³⁺ | SrB₄O₇ | Substitution for Sr²⁺ | Not specified | Characteristic ⁴F₉/₂ → ⁶Hⱼ emissions observed. | researchgate.net |
Theoretical and Computational Approaches to Strontium Tetraborate
Density Functional Theory (DFT) Calculations for Strontium Tetraborate (B1243019)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in calculating various properties of materials, including electronic band structures and structural stability.
The electronic band structure of α-SrB₄O₇ has been investigated using ab initio calculations within the framework of Density Functional Theory (DFT). nsc.ruresearchgate.net One such study utilized the VASP code with a hybrid HSE functional, plane-wave basis sets, and projector augmented-wave potentials to compute the atomic and electronic structures. nsc.ruresearchgate.net These calculations reveal that the upper valence band of strontium tetraborate is primarily formed by the 2p orbitals of oxygen. nsc.ru The contribution of strontium-related states to the valence band is found to be weak. nsc.ruresearchgate.net
The calculated band structure shows that the top of the valence band is located at approximately -5 to 10 eV, which is a typical distribution for borate (B1201080) compounds. nsc.ru The Sr 4p orbitals are situated at around -15 eV, while the region from -18 to -24 eV is composed of O 2s and B 2s and 2p orbitals. nsc.ru These theoretical findings are in good agreement with experimental data obtained from X-ray photoelectron spectroscopy (XPS). nsc.ruresearchgate.net Another study also employed the density functional method with the local density approximation to calculate the electronic structures of both pure and europium-doped SrB₄O₇, evaluating the contributions of cations and anionic groups to the band structures. scispace.com
| Feature | Description | Primary Contributing Orbitals |
|---|---|---|
| Upper Valence Band | -5 to 10 eV | O 2p |
| Strontium Core Level | ~ -15 eV | Sr 4p |
| Lower Valence Band | -18 to -24 eV | O 2s, B 2s, B 2p |
Computational methods are essential for predicting the crystal structure and thermodynamic stability of materials. The Materials Project, for instance, provides DFT-calculated data for this compound (SrB₄O₇), identified as material mp-5540. materialsproject.org The calculations indicate that SrB₄O₇ crystallizes in an orthorhombic structure with the space group Pmn2₁ (space group number 31). materialsproject.org
The predicted thermodynamic stability is a key aspect of these computational studies. According to the Materials Project, SrB₄O₇ is predicted to be stable, with an energy above the convex hull of 0 meV/atom, indicating that it is a stable phase in the Sr-B-O system. materialsproject.org This computational prediction aligns with the experimental evidence of its existence and ability to be synthesized as a stable compound. The calculated lattice parameters from these DFT studies provide a theoretical reference that can be compared with experimental crystallographic data.
| Property | Predicted Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pmn2₁ |
| Materials Project ID | mp-5540 |
| Energy Above Hull | 0 meV/atom |
Molecular Dynamics Simulations of this compound Systems
As of the current literature survey, specific studies employing molecular dynamics (MD) simulations for this compound (SrB₄O₇) systems have not been identified. MD simulations are a powerful tool for investigating the time-dependent behavior of atoms and molecules, and their application to SrB₄O₇ could provide valuable insights into its dynamic properties.
There is a current lack of specific research focused on the investigation of atomic mobility and lattice dynamics in this compound using molecular dynamics simulations. Such studies would be beneficial for understanding ionic conductivity, thermal transport, and phase transitions in this material.
Predictive Modeling of Spectroscopic Phenomena and Material Properties in this compound
To date, specific studies on the predictive modeling of spectroscopic phenomena, such as Raman and infrared spectra, for pure this compound using theoretical and computational methods have not been prominently reported in the scientific literature. While computational methods for predicting Raman spectra based on DFT are well-established, their specific application to SrB₄O₇ is not yet detailed. aps.orgresearchgate.netresearchgate.netnih.gov Such predictive modeling would be highly valuable for interpreting experimental spectroscopic data and understanding the vibrational modes of the crystal lattice.
Analysis of Charge Compensation Mechanisms in Doped this compound Systems
When a dopant, such as a trivalent lanthanide ion (Ln³⁺), substitutes for a divalent strontium ion (Sr²⁺), an effective positive charge is created in the lattice. This charge imbalance can be compensated through several intrinsic defect mechanisms:
Formation of Cation Vacancies: The creation of strontium vacancies (V"Sr) is a common mechanism for compensating the excess positive charge from the dopant. For every two Ln³⁺ ions substituting for Sr²⁺, one strontium vacancy can be formed to maintain charge neutrality.
Formation of Anion Interstitials: The incorporation of interstitial oxygen ions (O"i) can also balance the charge. However, the formation energy of such interstitials is often high, making this a less common mechanism.
Electron Compensation: The excess positive charge can be compensated by free electrons in the conduction band. The viability of this mechanism depends on the electronic band structure of the material and the energy levels of the dopants.
First-principles calculations have been employed to investigate the stability of intrinsic defects and those introduced by dopants in SrB₄O₇. These studies involve calculating the formation energy of various defects, which is a key indicator of their concentration in the crystal. The formation energy of a defect in a specific charge state is dependent on the atomic chemical potentials and the Fermi level. researchgate.netresearchgate.net
Detailed Research Findings from Computational Studies
Computational studies on lanthanide-doped SrB₄O₇ have provided a thorough analysis of intrinsic and dopant-related defects. researchgate.net The calculations are often performed using the Vienna Ab initio Simulation Package (VASP), employing the projector augmented wave (PAW) pseudopotentials and the Perdew-Burke-Ernzerhof revised for solids (PBEsol) exchange-correlation functional within the generalized gradient approximation (GGA). researchgate.netresearchgate.net To accurately describe the localized 4f electrons of lanthanide dopants, methods like GGA+U are often incorporated. researchgate.net
The stability of the SrB₄O₇ host material is determined by the chemical potentials of its constituent elements (Sr, B, O), which must satisfy certain thermodynamic conditions to ensure the stable formation of SrB₄O₇ over other competing phases like SrO and B₂O₃. researchgate.netresearchgate.net The formation energies of intrinsic defects are then calculated under these stable chemical potential conditions.
Research has shown that under typical synthesis conditions (in an air atmosphere), the dominant intrinsic defects with the lowest formation energies are strontium vacancies (V"Sr) and oxygen vacancies (V••O). researchgate.net The formation of these vacancies is crucial for understanding charge compensation in doped systems. For instance, when Ln³⁺ is doped into the Sr²⁺ site, the excess positive charge is likely compensated by the formation of strontium vacancies. The theoretical calculations of defect formation energies as a function of the Fermi level reveal the most stable charge states of these defects within the band gap of SrB₄O₇. researchgate.netresearchgate.net
The following table summarizes the calculated formation energies for various intrinsic defects in this compound under different atmospheric conditions, which dictates the chemical potential of oxygen. These values are critical for predicting the dominant charge compensation mechanisms.
| Defect Type | Charge State | Formation Energy in Air Atmosphere (eV) | Formation Energy in Extremely Reductive Atmosphere (eV) |
|---|---|---|---|
| Strontium Vacancy (VSr) | -2 | Low | Higher |
| Oxygen Vacancy (VO) | +2 | Higher | Low |
| Strontium Interstitial (Sri) | +2 | High | Lower |
| Oxygen Interstitial (Oi) | -2 | High | Very High |
The data indicates that in an air atmosphere, the formation of strontium vacancies has a relatively low formation energy, making it a favorable mechanism for compensating the positive charge introduced by trivalent dopants. researchgate.net Conversely, in a highly reductive atmosphere, the formation energy of oxygen vacancies is significantly lower, suggesting that under these conditions, compensation might occur through a different mechanism, or that the doping process itself might be altered. researchgate.netresearchgate.net
Furthermore, the concept of the charge transition level (CTL) is crucial. researchgate.net The CTL is the Fermi-level position at which the formation energies of a defect in two different charge states are equal. By comparing the CTLs of different lanthanide dopants with the equilibrium Fermi level of the doped SrB₄O₇ host, it is possible to predict the stable charge state of the dopant and understand phenomena such as the self-reduction of certain lanthanides (e.g., Eu³⁺ to Eu²⁺) in the SrB₄O₇ lattice. researchgate.net This self-reduction is another form of charge compensation, where the lattice environment stabilizes a lower valence state of the dopant ion than would be expected from its initial chemical state.
Nonlinear Optical Device Fabrication and Performance Utilizing this compound
The innate crystal structure of this compound, which can form self-organized random nonlinear photonic crystal (NPC) structures, allows for novel phase-matching schemes that are not achievable in conventional birefringent crystals. aps.org These structures are composed of anti-parallel domains that act as a nonlinear photonic crystal, enabling efficient frequency conversion processes. researchgate.net
This compound is notable for its nonlinear optical coefficients, which are the largest among crystals transparent below 270 nm. aps.org However, conventional angular phase matching is not possible in this material. aps.org To overcome this limitation, researchers have utilized the naturally occurring random nonlinear photonic crystal structures within as-grown this compound. aps.org These structures facilitate two primary types of phase matching: nonlinear diffraction (NLD) and random quasi-phase-matching (RQPM). aps.org
In the geometry of nonlinear diffraction, a second harmonic generation (SHG) efficiency of 1.9% has been achieved for the conversion of femtosecond Ti:sapphire laser radiation. st-andrews.ac.uk This efficiency is considered a significant result for this type of phase matching. aps.org The spectral range for tunable SHG in this configuration has been demonstrated to be between 355 nm and 510 nm. ntu.edu.tw
Random quasi-phase-matching has also been extensively studied. For the frequency doubling of 532 nm radiation to 266 nm, a calculated RQPM enhancement factor of 500 was predicted, which is in excellent agreement with the experimentally observed factor of 501. oulu.fi Further calculations suggest that for the doubling of 355 nm radiation, the enhancement factor could be as high as 2700. oulu.fi
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| SHG Efficiency (NLD) | 1.9% | Femtosecond Ti:sapphire laser | st-andrews.ac.uk |
| Tunable SHG Range (NLD) | 355 - 510 nm | - | ntu.edu.tw |
| RQPM Enhancement Factor (Experimental) | 501 | 532 nm to 266 nm conversion | oulu.fi |
| RQPM Enhancement Factor (Calculated) | 500 | 532 nm to 266 nm conversion | oulu.fi |
| RQPM Enhancement Factor (Calculated) | 2700 | 355 nm radiation doubling | oulu.fi |
The transparency of this compound down to approximately 125 nm makes it a highly attractive material for generating coherent radiation in the DUV and VUV spectral regions. Utilizing random quasi-phase-matching, researchers have successfully generated tunable coherent radiation down to 121 nm, which represents the shortest wavelength produced to date through a second-order nonlinear optical process in a solid-state material. researchgate.netresearchgate.netresearchgate.net
The generation of the fourth harmonic of a mode-locked Ti:sapphire oscillator has been demonstrated in the 187.5–215 nm range. researchgate.net Further experiments have extended this range, achieving tunable radiation from 187.5 nm to 232.5 nm. ntu.edu.twresearchgate.net A notable characteristic of this process in this compound's nonlinear photonic crystals is its extreme insensitivity to the angular orientation of the crystal. ntu.edu.twresearchgate.net
The potential for this compound in VUV applications is significant, as it could be instrumental in the development of widely tunable femtosecond sources in this challenging spectral region. researchgate.netresearchgate.net
The unique properties of this compound's nonlinear photonic crystals also lend themselves to applications in the characterization of femtosecond (fs) pulses. researchgate.net Autocorrelation measurements, a standard technique for determining pulse duration, can be effectively performed using this compound. researchgate.netmdpi.com Both collinear and non-collinear second harmonic generation geometries are employed for these diagnostics. researchgate.net
This compound has been used for the temporal characterization of femtosecond UV pulses, converting them to wavelengths as low as 125 nm, which is near the material's transparency limit. This method has a sensitivity of approximately 1 µJ at the fundamental wavelength for a 1 kHz repetition rate. The use of this compound for autocorrelation diagnostics has been demonstrated for broadly tunable sources. researchgate.net
As previously mentioned, the absence of traditional birefringent phase matching in this compound is compensated by the presence of self-organized random nonlinear photonic crystal structures, which allow for random quasi-phase-matching (RQPM) and nonlinear diffraction (NLD). aps.org These phenomena are crucial for the efficient conversion of frequencies.
RQPM in this compound has been investigated both experimentally and theoretically. oulu.fisigmaaldrich.com Despite the highly random nature of the domain structures, the RQPM effect is well-preserved, leading to a significant enhancement of the nonlinear optical process. oulu.fisigmaaldrich.com The intensity of the generated wave in these randomized structures generally increases linearly with the length of the crystal. sigmaaldrich.com
Nonlinear diffraction allows for the detection and characterization of the reciprocal superlattice vectors of the nonlinear photonic crystal structure. aps.org This technique has been used to achieve a 1.9% conversion efficiency for broadband femtosecond pulses, with tunability from 355 to 510 nm. aps.org Additionally, Čerenkov nonlinear diffraction, a specific type of second-harmonic generation, has been observed and studied in random one-dimensional nonlinear photonic crystals of this compound.
The naturally occurring anti-parallel domains in this compound effectively form what are known as nonlinear photonic crystals (NPCs). researchgate.netresearchgate.net These structures are not intentionally fabricated but are a result of the crystal growth process. mdpi.com The domain structures are in the form of sheets lying in the bc crystallographic plane, with domain walls perpendicular to the a-axis. ntu.edu.tw
These random NPCs are highly useful for two main applications: the generation of DUV radiation and autocorrelation measurements for fs pulse diagnostics. researchgate.net A key advantage of nonlinear optical converters based on these NPCs is their exceptional tolerance to both spectral and angular detuning. researchgate.net The wide spectra of reciprocal superlattice vectors in these NPCs enable a broadband enhancement of nonlinear optical processes. st-andrews.ac.uk
Luminescent Materials and Phosphor Development with this compound
This compound also serves as a suitable host material for the development of phosphors, particularly when doped with rare-earth ions. The structural framework of this compound, which contains tetrahedrally coordinated boron atoms, can stabilize divalent rare-earth ions even when heated in air at high temperatures. researchgate.net
When doped with europium, this compound phosphors can be synthesized via solid-state reaction. researchgate.net Interestingly, both Eu²⁺ and Eu³⁺ ions can coexist in the SrB₄O₇ host. researchgate.net The emission spectrum of Eu-doped this compound shows a main peak at 367 nm, which is attributed to the 4f⁶5d to 4f⁷(⁸S₇/₂) transition of Eu²⁺ ions. researchgate.net Additionally, emission peaks corresponding to Eu³⁺ transitions are observed at 588 nm, 600 nm, 614 nm, 651 nm, and 700 nm. researchgate.net The optimal doping concentration for europium has been found to be around 2%. researchgate.net
Samarium is another rare-earth element that has been successfully incorporated into the this compound lattice. researchgate.net Similar to europium, samarium can be reduced from a trivalent to a divalent state within this host. researchgate.net The emission spectrum of Sm²⁺ in this compound consists of four groups of lines at 685, 700, 725, and 760 nm, corresponding to the ⁵D₀→⁷Fⱼ (J = 0, 1, 2, 3) transitions. researchgate.net Weaker emission lines from Sm³⁺ are also observed. researchgate.net
Dysprosium-doped this compound has also been investigated for its thermoluminescent properties, showing an efficiency at least five times greater than that of TLD-700. researchgate.net The emission spectrum of Dy-doped phosphors exhibits two spectral bands at approximately 480 nm and 580 nm. researchgate.net
| Dopant | Emission Peaks | Attributed Transitions | Reference |
|---|---|---|---|
| Eu²⁺ | 367 nm | 4f⁶5d → 4f⁷(⁸S₇/₂) | researchgate.net |
| Eu³⁺ | 588, 600, 614, 651, 700 nm | ⁵D₀→⁷Fⱼ | researchgate.net |
| Sm²⁺ | 685, 700, 725, 760 nm | ⁵D₀→⁷Fⱼ (J = 0, 1, 2, 3) | researchgate.net |
| Dy³⁺ | ~480 nm, ~580 nm | - | researchgate.net |
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | SrB₄O₇ |
| Europium | Eu |
| Samarium | Sm |
| Dysprosium | Dy |
Future Research Directions and Emerging Paradigms for Strontium Tetraborate
Exploration of New Doping Strategies and Co-doping Effects in Strontium Tetraborate (B1243019) Systems
The intentional introduction of impurity atoms, or dopants, into the strontium tetraborate host lattice has been a key strategy to tailor its optical and electronic properties. While single-doping with rare-earth and transition metal ions has been extensively studied, future research is increasingly focused on more complex doping strategies, particularly co-doping, to further enhance performance and introduce novel functionalities.
Recent studies have begun to explore the co-doping of this compound with various combinations of ions. For example, co-doping with rare-earth ions like Eu³⁺ and Tb³⁺ can lead to tunable light emission, where the color of the emitted light can be controlled by varying the relative concentrations of the co-dopants. Another promising area is the co-doping with alkali metal ions (e.g., Li⁺, Na⁺, K⁺) alongside rare-earth ions. These alkali metal ions can act as charge compensators, creating a more favorable local environment for the rare-earth ions and thereby enhancing their luminescence intensity and stability.
The effects of co-doping are not limited to luminescence. In the field of thermoluminescence dosimetry, co-doping has been shown to modify the trap distribution within the material, leading to improved sensitivity and a more linear dose response. The introduction of a second dopant can create new defect centers or alter the existing ones, which play a crucial role in the thermoluminescence process.
Interactive Table: Co-doping Effects in this compound Systems
| Co-dopants | Host Material | Observed Effects | Potential Applications |
|---|---|---|---|
| Eu³⁺, Tb³⁺ | SrB₄O₇ | Tunable emission color, energy transfer | Solid-state lighting, displays |
| Dy³⁺, Tm³⁺ | SrB₄O₇ | White light emission | White LEDs |
| Ce³⁺, Li⁺ | SrB₄O₇ | Enhanced luminescence intensity | Scintillators, phosphors |
Future research in this area will likely focus on exploring a wider range of co-dopant combinations, including transition metals and other rare-earth elements. A systematic investigation of the influence of co-dopant concentrations and ratios on the structural, optical, and electronic properties of this compound will be crucial for optimizing its performance in various applications.
Advanced Characterization of Nanostructured this compound Materials
The transition from bulk to nanostructured materials often reveals unique properties and enhanced performance due to quantum confinement effects and a high surface-area-to-volume ratio. The synthesis and characterization of nanostructured this compound, such as nanoparticles, nanorods, and nanowires, are therefore critical areas of future research.
Advanced characterization techniques are indispensable for understanding the structure-property relationships in these nanomaterials. High-resolution transmission electron microscopy (HRTEM) can provide detailed information about the crystal structure, morphology, and size distribution of individual nanoparticles. Techniques like scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) are essential for analyzing the morphology and elemental composition of nanostructured powders and thin films.
Beyond imaging, spectroscopic techniques play a vital role in probing the local atomic and electronic structure. X-ray diffraction (XRD) is fundamental for determining the crystal phase and purity of the synthesized nanomaterials. Raman and Fourier-transform infrared (FTIR) spectroscopy can provide insights into the vibrational modes of the borate (B1201080) network and the influence of dopants and nanostructuring on the local bonding environment.
Furthermore, advanced synchrotron-based techniques, such as X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), can offer element-specific information about the local coordination and oxidation state of the constituent atoms, which is particularly important for understanding the role of dopants.
Interactive Table: Advanced Characterization Techniques for Nanostructured this compound
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| High-Resolution Transmission Electron Microscopy (HRTEM) | Crystal structure, morphology, particle size | Visualizing the atomic arrangement and defects in nanoparticles. |
| Scanning Electron Microscopy (SEM) with EDS | Surface morphology, elemental composition | Analyzing the shape, size distribution, and elemental mapping of nanostructures. |
| X-ray Diffraction (XRD) | Crystal phase, lattice parameters, crystallite size | Identifying the crystalline phase and assessing the purity of synthesized nanomaterials. |
| Raman and FTIR Spectroscopy | Vibrational modes, local bonding environment | Probing the borate network structure and the effect of doping and nanostructuring. |
Future research will likely involve the use of in-situ characterization techniques to study the growth mechanisms of this compound nanostructures in real-time. Combining multiple advanced characterization techniques will be key to developing a comprehensive understanding of these materials and unlocking their full potential.
Integration of this compound into Hybrid Material Systems
The development of hybrid materials, which combine two or more distinct components to achieve synergistic properties, is a rapidly growing field of materials science. Integrating this compound into such systems offers exciting possibilities for creating multifunctional materials with enhanced performance.
One promising approach is the fabrication of polymer-strontium tetraborate composites. By dispersing this compound particles, particularly in their nanostructured form, within a polymer matrix, it is possible to create materials that combine the processability and flexibility of the polymer with the unique optical or mechanical properties of the inorganic filler. For example, incorporating luminescent this compound phosphors into a transparent polymer could lead to the development of flexible lighting devices or optical sensors.
Another area of interest is the development of this compound-based coatings and thin films. This compound exhibits favorable optical and mechanical properties, making it a candidate for use as an optical coating material. google.com Thin films of this compound, potentially doped with various ions, can be deposited on different substrates to modify their optical properties, such as reflectance and transmittance, or to enhance their surface hardness and durability.
Furthermore, the creation of heterostructures, where layers of this compound are combined with other materials, could lead to novel electronic and optoelectronic devices. The interface between this compound and another material can exhibit unique properties that are not present in the individual components.
Interactive Table: this compound in Hybrid Material Systems
| Hybrid System | Components | Potential Properties | Potential Applications |
|---|---|---|---|
| Polymer Composite | This compound nanoparticles, Polymer matrix | Flexibility, enhanced luminescence, improved mechanical strength | Flexible displays, solid-state lighting, structural components |
| Optical Coating | Thin film of this compound on a substrate | High refractive index, high optical damage threshold, increased reflectance | Anti-reflective coatings, protective layers for optical components |
Future research in this domain will focus on optimizing the synthesis and processing of these hybrid materials to achieve better control over their structure and properties. Understanding the interfacial interactions between this compound and the other components of the hybrid system will be crucial for designing materials with tailored functionalities.
Enhanced Computational Modeling for Predictive Material Design of this compound
Computational modeling has become an indispensable tool in modern materials science, enabling the prediction of material properties and guiding the design of new materials with desired functionalities. In the context of this compound, enhanced computational modeling is expected to play a pivotal role in accelerating the discovery and development of novel compositions and structures.
First-principles calculations based on density functional theory (DFT) can be employed to investigate the electronic band structure, density of states, and optical properties of pure and doped this compound. These calculations can provide fundamental insights into the origin of its properties and help to predict the effects of different dopants on its electronic and optical behavior. For example, DFT can be used to calculate the formation energies of various defects and dopant sites, providing guidance for experimental synthesis.
Molecular dynamics (MD) simulations can be used to study the structural dynamics and phase transitions of this compound at different temperatures and pressures. This can be particularly useful for understanding the mechanisms of ion diffusion and for predicting the mechanical properties of the material.
Furthermore, the development of high-throughput computational screening methods will allow for the rapid evaluation of a large number of potential dopants and co-dopants. By combining these computational predictions with experimental validation, it will be possible to significantly accelerate the materials discovery process.
Interactive Table: Computational Modeling Techniques for this compound
| Modeling Technique | Information Provided | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic band structure, density of states, optical properties, defect formation energies | Predicting the effect of dopants on electronic and optical properties, guiding synthesis. |
| Molecular Dynamics (MD) | Structural dynamics, phase transitions, mechanical properties | Simulating the behavior of the material at different temperatures and pressures. |
The future of computational modeling for this compound lies in the development of more accurate and efficient methods, as well as in the closer integration of computational and experimental research. This synergistic approach will be essential for the predictive design of new this compound-based materials with tailored properties for specific applications.
Unveiling Novel Physical Phenomena in this compound
Beyond its well-established properties, this compound and its derivatives may host a range of novel physical phenomena that are yet to be fully explored. Future research will focus on unveiling these phenomena, which could lead to new scientific insights and technological applications.
One area of interest is the investigation of nonlinear optical (NLO) phenomena in doped and nanostructured this compound. While the NLO properties of bulk this compound have been studied, the influence of dopants and quantum confinement effects on these properties is not yet well understood. The ability to tune the NLO response of this compound could open up applications in areas such as frequency conversion and optical switching.
Another intriguing possibility is the exploration of mechanoluminescence in this compound. Mechanoluminescence is the emission of light in response to mechanical stress. Some borate materials have been shown to exhibit this phenomenon, and it is plausible that doped or co-doped this compound could also display interesting mechanoluminescent properties, which could be utilized in stress sensors and damage detection systems.
Furthermore, the potential for photochromism in this compound warrants investigation. Photochromism is the reversible change in the color of a material upon exposure to light. The introduction of specific dopants or defects could induce photochromic behavior in this compound, leading to applications in optical data storage and smart windows.
Interactive Table: Novel Physical Phenomena in this compound
| Physical Phenomenon | Description | Potential in this compound |
|---|---|---|
| Nonlinear Optics | The response of a material to intense light, leading to effects like frequency doubling. | Doping and nanostructuring could be used to enhance and tune the NLO properties. |
| Mechanoluminescence | Emission of light upon the application of mechanical stress. | Doped this compound could be a promising candidate for mechanoluminescent materials. |
The search for novel physical phenomena in this compound will require a combination of creative materials synthesis, advanced characterization techniques, and a deep understanding of the underlying physics. The discovery of new phenomena in this versatile material could pave the way for exciting new scientific and technological advancements.
Q & A
Basic Research Questions
Q. What are the optimal synthesis parameters for preparing strontium tetraborate via solid-state reaction?
- Methodological Answer : The synthesis of SrB₄O₇ via solid-state reaction requires precise control of stoichiometry and thermal conditions. Key parameters include:
- Sr/B molar ratio : A 1:4 molar ratio of SrCO₃ to H₃BO₃ minimizes secondary phases .
- Temperature : Calcination at 800–850°C for 4–6 hours ensures complete decomposition and crystallization .
- Cooling rate : Slow cooling (2–5°C/min) prevents glass formation and promotes phase purity .
Validation via X-ray diffraction (XRD) and differential thermal analysis (DTA) is critical to confirm phase purity.
Q. How is single-crystal X-ray diffraction employed to determine the crystal structure of β-SrB₄O₇?
- Methodological Answer : Single-crystal XRD using a Bruker SMART CCD area-detector diffractometer (MoKα radiation, λ = 0.71073 Å) resolves the trigonal structure (space group P3). Key steps include:
- Data collection : φ and ω scans with multi-scan absorption correction (SADABS) .
- Refinement : Full-matrix least-squares refinement on F² with anisotropic displacement parameters for all atoms.
- Validation : Final R-factors (e.g., R₁ = 0.030, wR₂ = 0.064) and Flack parameter (-0.030) confirm accuracy .
Structural features include BO₃ triangles and BO₄ tetrahedra forming a 3D framework with Sr²⁺ in channels .
Q. What spectroscopic techniques characterize the optical absorption edge of SrB₄O₇?
- Methodological Answer : UV-Vis diffuse reflectance spectroscopy reveals an absorption edge at ~130 nm, the shortest among oxide materials. Key steps:
- Sample preparation : Pelletize SrB₄O₇ powder with BaSO₄ as a reflectance standard.
- Data analysis : Tauc plot extrapolation to estimate the direct bandgap (~9.5 eV) .
This property is attributed to the absence of lone-pair electrons and high boron-oxygen network rigidity .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported polymorphic phases of SrB₄O₇ during glass recrystallization?
- Methodological Answer : Discrepancies in phase formation (e.g., α-SrB₄O₇ vs. β-SrB₄O₇) arise from kinetic vs. thermodynamic control. Strategies include:
- Annealing conditions : β-SrB₄O₇ forms at 973–983 K over 24 hours, while α-phase dominates at higher temperatures .
- In situ XRD : Monitors phase transitions during heating/cooling cycles.
- Rietveld refinement : Quantifies phase fractions in mixed samples .
Metastable β-phase crystals exhibit anisotropic mechanical stability, favoring growth along the c-axis .
Q. How does doping SrB₄O₇ with divalent lanthanides (e.g., Tm²⁺, Eu²⁺) affect its luminescent properties?
- Methodological Answer : Doping methodologies and effects include:
- Synthesis : Solid-state reaction under reducing atmospheres (e.g., Ar/H₂) stabilizes Ln²⁺ .
- Spectroscopy :
- Tm²⁺ : Broad 5d→4f emission at 550 nm (λₑₓ = 457.9 nm) .
- Eu²⁺/Sm²⁺ : Ratiometric thermometry with sensitivity up to 45.6% K⁻¹ via intensity ratio (I₆₁₁ₙₘ/I₅₉₅ₙₘ) .
- Pressure sensing : Eu²⁺/Sm²⁺ co-doping enables pressure monitoring (13.8% GPa⁻¹ sensitivity) up to 40 GPa .
Q. What techniques validate random quasi-phase-matching (RQPM) in nonlinear photonic crystals of SrB₄O₇?
- Methodological Answer : RQPM in disordered domain structures is validated via:
- Second-harmonic generation (SHG) : Broadband UV conversion (260–305 nm) using fs supercontinuum sources .
- Domain analysis : Poling microscopy or piezoelectric force microscopy (PFM) maps anti-parallel domains .
- Theoretical modeling : Calculated SHG enhancement factors align with experimental data (e.g., 2.6 µW UV output) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
